molecular formula C5H7N3O2S B8629026 4-Hydrazinothiazole-5-carboxylic acid methyl ester

4-Hydrazinothiazole-5-carboxylic acid methyl ester

Cat. No. B8629026
M. Wt: 173.20 g/mol
InChI Key: DZIACYUTTOONRR-UHFFFAOYSA-N
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Description

4-Hydrazinothiazole-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazinothiazole-5-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinothiazole-5-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydrazinothiazole-5-carboxylic acid methyl ester

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

methyl 4-hydrazinyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H7N3O2S/c1-10-5(9)3-4(8-6)7-2-11-3/h2,8H,6H2,1H3

InChI Key

DZIACYUTTOONRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CS1)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An aqueous solution (10 ml) of sodium nitrite (7.32 g) was added dropwise to a concentrated hydrochloric acid solution (90 ml) of 4-aminothiazole-5-carboxylic acid methyl ester (15.3 g) at 0-10° C. The mixture was then stirred at 0° C. for 30 minutes. To this mixture there was added dropwise a concentrated hydrochloric acid solution (100 ml) containing tin(II) chloride (73.2 g) at 0-10° C., and the mixture was stirred at the same temperature for 2 hours. The mixture was filtered and the filtrate was carefully added to a suspension of potassium carbonate and Celite in ethyl acetate (3 l) while stirring, with regular addition of potassium carbonate to prevent solution acidity. After adding the filtered substance to this ethyl acetate suspension, it was rendered basic with a 5N aqueous sodium hydroxide solution. The mixture was allowed to stand, and then most of the supernatant (organic layer A) was separated off. The remaining suspension was filtered through Celite and the filtrate was separated into organic layer B and aqueous layer A. Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance, and the mixture was stirred and then filtered. Aqueous layer A was re-extracted with the resulting filtrate. Washing of the filtered substance and re-extraction of aqueous layer A were repeated 4 times in the same manner. Organic layer A and organic layer B were combined with the obtained organic layer, and the mixture was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-methanol system) to obtain the target compound (11.6 g) as an off-white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
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15.3 g
Type
reactant
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Quantity
90 mL
Type
solvent
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Quantity
73.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-aminothiazole-5-carboxylic acid methyl ester (15.3 g) in concentrated hydrochloric acid (90 ml) there was added dropwise an aqueous solution (10 ml) containing sodium nitrite (7.32 g) at 0-10° C. The mixture was then stirred at 0° C. for 30 minutes. To this mixture there was added dropwise a concentrated hydrochloric acid solution (100 ml) containing stannous chloride (73.2 g) at 0-10° C., and the mixture was stirred at the same temperature for 2 hours. The mixture was filtered, and the filtrate was carefully added to a suspension of potassium carbonate and celite in ethyl acetate (3 liters) with stirring, with regular addition of potassium carbonate to prevent solution acidic. After adding the filtered substance to a solution of this mixture in ethyl acetate, it was rendered basic with a 5N aqueous sodium hydroxide solution. The mixture was allowed to stand, and then most of the supernatant (organic layer A) was separated off. The remaining suspension was filtered through celite and the filtrate was separated into organic layer B and aqueous layer A. Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance, and the mixture was stirred and then filtered. Aqueous layer A was re-extracted with the resulting filtrate. Washing of the filtered substance and re-extraction of aqueous layer A were repeated 4 times in the same manner. Organic layer A and organic layer B were combined with the obtained organic layer, and the mixture was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-methanol) to give the title compound (11.6 g) as a light yellow solid.
Quantity
15.3 g
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reactant
Reaction Step One
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solution
Quantity
10 mL
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reactant
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90 mL
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solvent
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Quantity
7.32 g
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reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
73.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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